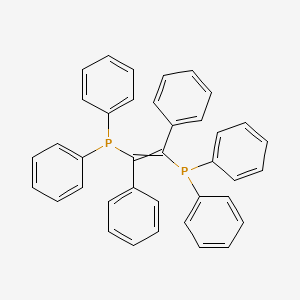
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is an organophosphorus compound that features a central ethene backbone with two diphenylphosphane groups attached to each carbon of the ethene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene backbone. One common method is the reaction of diphenylphosphane with 1,2-dibromo-1,2-diphenylethene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane groups.
Industrial Production Methods
Industrial production of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperatures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound
Applications De Recherche Scientifique
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with specific interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups attached to a central phosphorus atom.
Bis(diphenylphosphino)methane: A bidentate ligand with two diphenylphosphane groups attached to a central methylene group.
1,2-Bis(diphenylphosphino)ethane: A similar compound with an ethane backbone instead of an ethene backbone.
Uniqueness
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is unique due to its ethene backbone, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the formation of specific metal complexes and advanced materials.
Propriétés
Numéro CAS |
65282-01-1 |
|---|---|
Formule moléculaire |
C38H30P2 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
(2-diphenylphosphanyl-1,2-diphenylethenyl)-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-7-19-31(20-8-1)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clé InChI |
CJHLSKKKSFWTBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



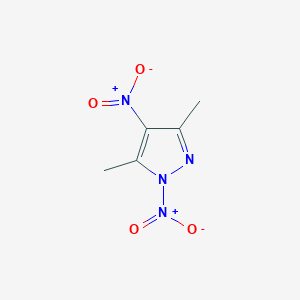
![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
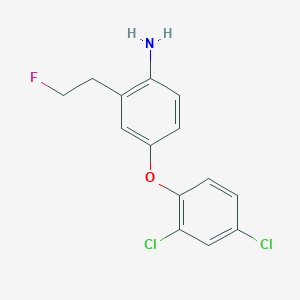
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
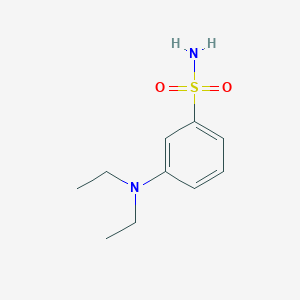
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
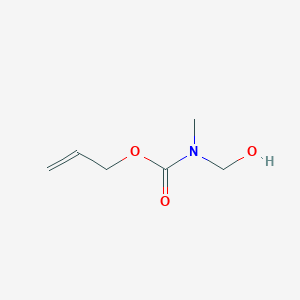
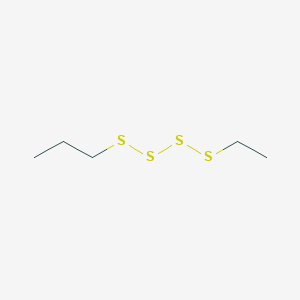
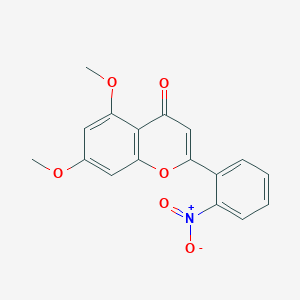
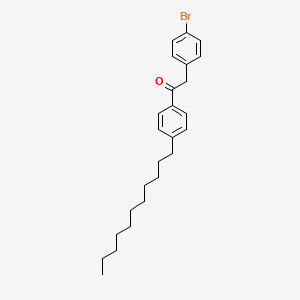
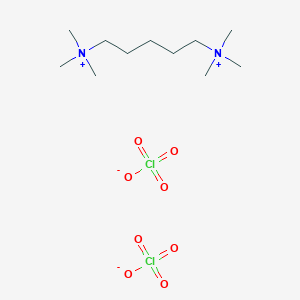
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
